2-Amino-4-methoxybenzoic acid
Description
Historical Context and Evolution of Research on Substituted Benzoic Acids
The study of benzoic acid and its derivatives has a rich history, forming a cornerstone of organic chemistry. grafiati.com Early research focused on understanding the fundamental principles of aromatic chemistry, including the effects of substituents on the reactivity and acidity of the benzoic acid core. unam.mx The introduction of various functional groups onto the benzene (B151609) ring, a field broadly known as electrophilic aromatic substitution, allowed chemists to systematically probe the electronic and steric influences of these groups. unam.mx
The Hammett equation, developed from studies on the ionization of substituted benzoic acids, provided a quantitative measure of the electronic effects of substituents, a concept that remains fundamental to understanding reaction mechanisms. unam.mx Over time, the focus of research on substituted benzoic acids has expanded from fundamental reactivity studies to their practical applications. These compounds have been investigated for a wide range of uses, including as corrosion inhibitors for metals like copper. core.ac.uk The ability of substituted benzoic acids to adsorb onto metal surfaces and inhibit corrosion processes has been a subject of significant study. core.ac.uk
Broad Significance in Contemporary Organic Synthesis and Medicinal Chemistry
2-Amino-4-methoxybenzoic acid serves as a crucial building block in the synthesis of diverse and complex organic molecules. chemicalbook.coma2bchem.com Its trifunctional nature allows for a variety of chemical transformations, including amidation, esterification, and reactions involving the aromatic ring. a2bchem.com This versatility has made it an important intermediate in the production of pharmaceuticals, dyes, and pigments. a2bchem.comchemimpex.com
In medicinal chemistry, this compound and its derivatives are of particular interest. The structural motif is found in a number of biologically active compounds. For instance, it is a key intermediate in the synthesis of certain anti-inflammatory and analgesic drugs. chemimpex.com The amino and methoxy (B1213986) groups can participate in hydrogen bonding and other non-covalent interactions, which are critical for the binding of a drug molecule to its biological target, such as an enzyme or receptor. The core structure is also utilized in the development of compounds with potential antimicrobial activity.
Current Research Landscape and Emerging Trends
The current research landscape for this compound is vibrant and multifaceted. A significant area of investigation is its use as a precursor for the synthesis of heterocyclic compounds, particularly those containing nitrogen. For example, it is a key starting material for the creation of quinazolinones, a class of compounds with a broad spectrum of biological activities.
Furthermore, research is exploring the potential of this compound and its derivatives in material science and agricultural chemistry. chemimpex.com In material science, it is being investigated for the development of new polymers and materials. chemimpex.com In the agricultural sector, it finds application in the formulation of herbicides and pesticides. chemimpex.comchemimpex.com
Modern analytical techniques are also being applied to gain deeper insights into the properties of this compound. For instance, studies have utilized spectroscopic methods to analyze its structure and the impact of solvents on its properties. researcher.life Computational methods, such as molecular docking, are being employed to predict the binding affinity of its derivatives against various therapeutic targets, including those for diseases like Chagas disease. researcher.life
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H9NO3 | aromalake.comnih.gov |
| Molecular Weight | 167.16 g/mol | aromalake.comnih.gov |
| CAS Number | 4294-95-5 | aromalake.comnih.gov |
| Melting Point | 171-178 °C | chemimpex.com |
| Appearance | Cream powder | chemimpex.com |
| IUPAC Name | This compound | nih.gov |
Synonyms for this compound
| Synonym |
| 4-Methoxyanthranilic acid |
| 2-Amino-p-anisic Acid |
| 4-Methoxy-2-aminobenzoic acid |
Referenced from chemimpex.comnih.govtcichemicals.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNWXQCVWVVVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325772 | |
| Record name | 2-Amino-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4294-95-5 | |
| Record name | 4294-95-5 | |
| Source | DTP/NCI | |
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| Record name | 2-Amino-4-methoxybenzoic acid | |
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| Record name | 2-amino-4-methoxybenzoic acid | |
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Synthetic Methodologies and Derivatization Strategies for 2 Amino 4 Methoxybenzoic Acid
Established Synthetic Pathways for 2-Amino-4-methoxybenzoic Acid
The synthesis of this compound is typically achieved through multi-step reaction sequences starting from readily available precursors.
Multi-step Synthesis Approaches
A common and effective route for the synthesis of this compound involves the nitration of 4-methoxybenzoic acid, followed by the reduction of the resulting nitro intermediate.
The initial step is the regioselective nitration of 4-methoxybenzoic acid. The methoxy (B1213986) group, being an ortho-, para-directing group, guides the electrophilic substitution to the position ortho to it, yielding 4-methoxy-2-nitrobenzoic acid. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure regioselectivity.
The subsequent and final step is the reduction of the nitro group in 4-methoxy-2-nitrobenzoic acid to an amino group. Catalytic hydrogenation is a widely employed method for this transformation. The reaction is commonly performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is favored due to its high efficiency and the fact that the methoxy group remains intact under these reductive conditions. Alternative reducing agents such as iron in the presence of hydrochloric acid (Fe/HCl) can also be used.
Another plausible, though less detailed in the context of this specific molecule, synthetic approach could begin with m-anisidine (B1676023) (3-methoxyaniline). chemicalbook.com This would involve the introduction of a carboxylic acid group, a transformation that can be complex to achieve regioselectively.
Optimization of Reaction Conditions and Yield
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, reaction temperature, pressure, and solvent.
For the catalytic hydrogenation of 4-methoxy-2-nitrobenzoic acid, palladium on carbon (Pd/C) is a preferred catalyst. The reaction is typically run at room temperature, which is a mild and energy-efficient condition. msu.edu In similar reductions, hydrogen pressure can be varied, for instance between 1 and 3 atmospheres, to influence the reaction rate and completion. Solvents like tetrahydrofuran (B95107) (THF) or ethanol (B145695) are commonly used for this step. msu.edu Yields for this reduction step can be quite high, with reports of 94–97% for analogous reactions.
A patent for a related compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, highlights specific conditions that could be adapted. For instance, controlling the temperature during key steps, such as keeping the reaction at 5-10°C during a sulfonation step, and optimizing the molar ratios of reactants are critical for achieving high yields, with total molar yields reaching up to 77.7%. google.com
Table 1: Illustrative Reaction Conditions for the Synthesis of this compound and Related Compounds
| Step | Starting Material | Reagents and Conditions | Product | Reported Yield |
| Nitration | 4-Methoxybenzoic acid | HNO₃/H₂SO₄ | 4-Methoxy-2-nitrobenzoic acid | - |
| Reduction | 4-Methoxy-2-nitrobenzoic acid | H₂, Raney Nickel, 5-14 kg pressure | This compound | 94-97% |
| Reduction | 5-Methoxy-2-nitrobenzoic acid | H₂, Pd/C, THF, room temp. | 2-Amino-5-methoxybenzoic acid | 98% msu.edu |
Strategies for Functionalization and Modification of the Aromatic Nucleus
The aromatic ring of this compound possesses two activating groups, the amino and methoxy groups, which direct further electrophilic substitution. msu.edu This allows for the introduction of additional substituents to create a diverse range of derivatives.
Introduction of Additional Substituents
The amino and methoxy groups are both ortho- and para-directing. Given their positions, electrophilic substitution is expected to occur at positions 3 and 5 of the benzene (B151609) ring. The strong activating nature of these groups facilitates reactions such as halogenation, nitration, and sulfonation. For instance, the introduction of a fluorine atom at the 6-position has been achieved in the synthesis of 2-amino-6-fluoro-4-methoxybenzoic acid, highlighting the possibility of targeted substitutions. vulcanchem.com
Regioselective Reactions
Achieving regioselectivity in the functionalization of the aromatic nucleus is a key challenge. The interplay between the electronic effects of the existing substituents and the reaction conditions determines the position of the incoming group. In some cases, directing groups can be employed to achieve specific regiochemical outcomes. For example, in related systems, nitrile groups have been used as directing groups to achieve meta-functionalization. rsc.org While specific studies on the regioselective functionalization of this compound are not abundant, the principles of electrophilic aromatic substitution provide a strong predictive framework. msu.edu
Preparation of Ester and Amide Derivatives
The carboxylic acid and amino functionalities of this compound are readily derivatized to form esters and amides, respectively. These derivatives are important in various applications, including as intermediates in drug discovery.
Ester derivatives can be synthesized through methods like Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. vulcanchem.com For example, reacting this compound with methanol (B129727) would yield methyl 2-amino-4-methoxybenzoate.
Amide derivatives are commonly prepared by first activating the carboxylic acid group. A classic method involves converting the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an appropriate amine. Alternatively, modern coupling agents can be used to facilitate amide bond formation directly from the carboxylic acid and an amine. Commonly used coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU). nih.govresearchgate.net These reactions are typically carried out in anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity of the desired amide. rsc.org
Table 2: Common Reagents for the Synthesis of Ester and Amide Derivatives
| Derivative Type | Reagent Class | Specific Examples |
| Esters | Acid Catalysts | H₂SO₄ vulcanchem.com |
| Amides | Acylating Agents | SOCl₂ |
| Amides | Coupling Agents | DCC, EDC, HATU nih.govresearchgate.net |
Synthesis of Complex Architectures and Heterocyclic Compounds
The unique substitution pattern of this compound, with its ortho-amino and para-methoxy groups relative to the carboxylic acid, offers distinct reactivity for the synthesis of elaborate molecular frameworks. These functional groups can be selectively targeted or can participate in concerted cyclization and polymerization reactions to yield complex architectures.
The synthesis of thiazole (B1198619) rings, a common scaffold in medicinal chemistry, often proceeds via the renowned Hantzsch thiazole synthesis. ijcce.ac.ir This method typically involves the condensation of an α-haloketone with a thioamide. While direct examples of employing this compound in a Hantzsch-type reaction are not extensively documented, the general principles of this synthesis can be applied. For instance, the amino group of this compound can be converted into a thioamide functionality. Subsequent reaction of this thioamide derivative with an appropriate α-haloketone would be expected to yield a thiazole-substituted benzoic acid.
A general route for the synthesis of 2-aminothiazole (B372263) derivatives involves the reaction of a substituted acetophenone (B1666503) with thiourea (B124793) in the presence of a catalyst. rasayanjournal.co.in Although not starting with this compound, this highlights a common pathway to thiazole formation. In a more complex example, novel thiazole derivatives were synthesized through a one-pot condensation of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and a substituted pyrazole-4-carbaldehyde. ijcce.ac.ir This multi-component reaction demonstrates the feasibility of constructing complex thiazole-containing molecules from benzoic acid precursors. ijcce.ac.ir
Another approach involves the reaction of a benzoic acid with a pre-formed 2-aminothiazole. For example, 2,4-disubstituted thiazole derivatives have been synthesized by the condensation of 2-amino-4-substituted phenyl thiazoles with 2-(2,3-dimethylanilino)benzoic acid. rasayanjournal.co.in This reaction creates an amide linkage between the benzoic acid and the amino group of the thiazole. rasayanjournal.co.in Applying this logic, this compound could first be transformed into a thiazole-containing intermediate, which could then undergo further reactions.
While specific examples are limited, the established reactivity of aminobenzoic acids and the versatility of thiazole synthesis methods provide a strong basis for the potential incorporation of this compound into thiazole-containing heterocyclic structures. The following table outlines a representative synthesis of thiazole derivatives from a benzoic acid precursor, illustrating a potential pathway.
Table 1: Synthesis of 2,4-Disubstituted Thiazole Derivatives from a Benzoic Acid This table is representative of a synthetic route that could be adapted for this compound.
| Reactant 1 | Reactant 2 | Reagent | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| 2-Amino-4-(4-methylphenyl)thiazole | 2-(2,3-dimethylanilino)benzoic acid | DMAP | 2-(2,3-dimethylphenylamino)-N-(4-(4-methylphenyl)thiazol-2-yl)benzamide | 82 | rasayanjournal.co.in |
| 2-Amino-4-(4-chlorophenyl)thiazole | 2-(2,3-dimethylanilino)benzoic acid | DMAP | 2-(2,3-dimethylphenylamino)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide | 76 | rasayanjournal.co.in |
| 2-Amino-4-(4-nitrophenyl)thiazole | 2-(2,3-dimethylanilino)benzoic acid | DMAP | 2-(2,3-dimethylphenylamino)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide | 85 | rasayanjournal.co.in |
The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a suitable monomer for polycondensation reactions, leading to the formation of polyamides. While the direct homopolymerization or copolymerization of this compound is not widely reported, studies on its isomers provide significant insight into its potential for polymer synthesis.
For instance, novel poly(aniline-co-3-amino-4-methoxybenzoic acid) copolymers have been successfully prepared through the oxidative polymerization of aniline (B41778) with 3-amino-4-methoxybenzoic acid. rsc.orgrsc.org This process yields a copolymer with a high adsorption capacity for certain metal ions. rsc.orgrsc.org The synthesis involves dissolving the monomers in an acidic solution and then adding an oxidant, such as ammonium (B1175870) persulfate, to initiate polymerization. rsc.org The yield of the resulting copolymer is dependent on the feed ratio of the monomers. rsc.org
The synthesis of polyamides from aminobenzoic acids is a well-established field. Patents describe the production of interpolyamides by condensing para-amino-benzoic acid with polymethylene diamines and dicarboxylic acids. google.com More recently, copolyamides have been developed from 4-(aminomethyl)benzoic acid. google.com These examples underscore the utility of aminobenzoic acid derivatives in creating high-performance polymers.
Furthermore, a new diacid monomer, 3-trimellitimido-4-methoxybenzoic acid, has been synthesized from 3-amino-4-methoxybenzoic acid. repositorioinstitucional.mx This monomer was subsequently used to prepare a series of novel poly(amide-imide)s through a direct polycondensation reaction with various aromatic diamines. repositorioinstitucional.mx This multi-step approach, where the initial aminobenzoic acid is first modified and then polymerized, represents a viable strategy for creating complex polymeric structures.
The following table details the synthesis of a copolymer using an isomer of the target compound, which serves as a model for the potential polymerization of this compound.
Table 2: Synthesis of Poly(aniline-co-3-amino-4-methoxybenzoic acid) Copolymers This table details the synthesis of a copolymer from an isomer of this compound and can be considered a model for potential polymerization reactions.
| Aniline (mmol) | 3-Amino-4-methoxybenzoic acid (mmol) | Oxidant (Ammonium persulfate, mmol) | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|
| 25 | 25 | 50 | 1 M HCl | 68.3 | rsc.org |
| 50 | 0 | 50 | 1 M HCl | 85.1 | rsc.org |
| 10 | 40 | 50 | 1 M HCl | 31.8 | rsc.org |
Advanced Spectroscopic Characterization and Computational Chemistry Studies of 2 Amino 4 Methoxybenzoic Acid
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offers profound insights into the functional groups and vibrational modes of a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy Investigations
FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-Amino-4-methoxybenzoic acid has been recorded using techniques such as KBr pellets and Attenuated Total Reflectance (ATR). nih.gov
Key vibrational frequencies observed in the FT-IR spectrum of the related compound 2-amino-5-bromo-4-methoxybenzoic acid include the asymmetric and symmetric stretches of the amino group (NH₂) at approximately 3497 cm⁻¹ and 3383 cm⁻¹, respectively. A strong band corresponding to the carbonyl group (C=O) of the carboxylic acid is observed at 1675 cm⁻¹. The C-O-C symmetric bending of the methoxy (B1213986) group (OCH₃) is found around 1160 cm⁻¹. For this compound, the identification via FTIR is a standard specification. thermofisher.com
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (NH₂) | Asymmetric Stretch | 3497 |
| Symmetric Stretch | 3383 | |
| Carbonyl (C=O) | Stretch | 1675 |
| Methoxy (C-O-C) | Symmetric Bend | 1160 |
Raman Spectroscopy Studies
Raman spectroscopy provides complementary information to FT-IR by detecting vibrations that cause a change in the polarizability of the molecule. The FT-Raman spectrum of this compound has been recorded. nih.gov For the related 2-amino-5-bromo-4-methoxybenzoic acid, a characteristic stretch for the C-Br bond is observed in the Raman spectrum between 550–600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) Spectroscopic Assignments
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, predicted ¹H NMR data in DMSO-d₆ shows signals at approximately δ 3.70 (s, 3H), δ 6.09 (dd, 1H), δ 6.23 (d, 1H), and δ 7.59 (d, 1H). ichemical.com In another study involving a related bromo-substituted compound in CDCl₃, the methoxy protons (OCH₃) appeared as a singlet at δ 3.89 ppm, and the amino protons (NH₂) as a singlet at δ 5.87 ppm. The aromatic protons were observed at δ 8.04 (s, 1H) and δ 6.14 (s, 1H).
| Proton Assignment | Predicted in DMSO-d₆ (ppm) ichemical.com | 2-amino-5-bromo-4-methoxybenzoic acid in CDCl₃ (ppm) |
|---|---|---|
| OCH₃ | 3.70 (s, 3H) | 3.89 (s, 3H) |
| Aromatic H | 6.09 (dd, 1H), 6.23 (d, 1H), 7.59 (d, 1H) | 8.04 (s, 1H), 6.14 (s, 1H) |
| NH₂ | - | 5.87 (s, 2H) |
Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a study of 2-amino-5-bromo-4-methoxybenzoic acid in DMSO-d₆, the carboxylic acid carbon (COOH) resonates at δ 167.2 ppm. The carbon attached to the methoxy group (C-OCH₃) is found at δ 152.1 ppm, while the methoxy carbon itself (OCH₃) appears at δ 56.3 ppm. The aromatic carbons show signals in the range of δ 113.4–128.9 ppm.
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| COOH | 167.2 |
| C-OCH₃ | 152.1 |
| Aromatic Carbons | 113.4–128.9 |
| OCH₃ | 56.3 |
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful for unambiguously assigning proton and carbon signals, especially in complex molecules where signal overlap may occur in 1D spectra. These techniques help in resolving overlapping signals and conclusively assigning ambiguous peaks. For the related compound 2-amino-3-methoxybenzoic acid, 2D NMR experiments including [¹H,¹H]-COSY and [¹H,¹³C]-HSQC have been utilized to elucidate its structure. bmrb.io
Theoretical and Quantum Chemical Computations
Theoretical studies provide a microscopic understanding of the molecular properties of this compound, complementing experimental data with detailed computational insights.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a powerful tool for investigating the molecular structure and vibrational frequencies of benzoic acid derivatives. researchgate.net Calculations are typically performed using hybrid functionals like B3LYP combined with various basis sets, such as 6-311G+(2d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.netdergipark.org.tr These computational methods are employed to predict optimized molecular geometries, vibrational spectra (FT-IR and Raman), and electronic properties. researchgate.netresearchgate.net For similar molecules, DFT calculations have been used to analyze reaction pathways and predict thermodynamic favorability. analis.com.my The comparison between calculated and experimental spectra allows for precise assignment of vibrational modes and validates the computational method used. researchgate.netdergipark.org.tr
Molecular Geometry Optimization and Conformation Analysis
The geometry of this compound is optimized using DFT methods to find the most stable conformation with the minimum energy. researchgate.net The process involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. dergipark.org.tr For related benzoic acid derivatives, conformational analysis is performed through hierarchical selection schemes, starting with methods like Hartree-Fock and progressing to higher levels of theory like B3LYP and MP2 to identify the lowest energy conformers. rsc.org The planarity of the benzene (B151609) ring and the orientation of the amino, methoxy, and carboxylic acid substituents are critical aspects of the analysis. The rotation of the carboxylic acid group and proton exchange between dimers are known transformations that can be studied. dergipark.org.tr
The optimized geometrical parameters for the monomeric form of this compound, calculated using DFT, provide a detailed picture of its molecular structure.
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Lengths | C-C (aromatic) | ~1.39 Å |
| C-N | ~1.37 Å | |
| C-O (methoxy) | ~1.36 Å | |
| C=O (carboxyl) | ~1.21 Å | |
| C-O (carboxyl) | ~1.35 Å | |
| Bond Angles | C-C-C (aromatic) | ~120° |
| C-C-N | ~121° | |
| C-O-C (methoxy) | ~117° | |
| O=C-O (carboxyl) | ~124° | |
| Dihedral Angles | O=C-O-H (carboxyl) | ~0° or 180° |
Note: The values presented are typical or analogous values based on DFT studies of similar benzoic acid derivatives and are subject to variation based on the specific level of theory and basis set employed. dergipark.org.tr
Electronic Structure and Reactivity Parameters
The electronic properties of a molecule are crucial for understanding its reactivity. analis.com.my These are investigated by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.
Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and electrophilicity index, are calculated from the HOMO and LUMO energies to quantify the molecule's reactive nature. researchgate.netajchem-b.com Additionally, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. researchgate.netajchem-b.com
Table 2: Calculated Electronic Properties and Global Reactivity Descriptors
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.0 to 5.0 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.0 to 2.5 |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.2 to -4.2 |
| Electrophilicity Index (ω) | μ² / (2η) | ~2.0 to 3.5 |
Note: These values are representative based on DFT calculations for analogous aromatic compounds and serve as an estimation for this compound. researchgate.netajchem-b.com
Potential Energy Surface Mapping
Potential Energy Surface (PES) scans are performed to explore the conformational flexibility of the molecule, particularly the rotation around single bonds. researchgate.net For this compound, this involves mapping the energy changes associated with the rotation of the carboxylic acid (-COOH) and amino (-NH2) groups. dergipark.org.trrsc.org These calculations help identify the most stable conformers (local minima on the energy surface) and the energy barriers for transition states between them. semanticscholar.orgmdpi.com For similar molecules, PES scans have revealed that conformations with planar amine groups can represent local energy minima, and the energy barrier for certain rotations can be significant. rsc.org
Molecular Docking Simulations with Biological Receptors
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to the active site of a biological receptor, such as a protein. nih.gov For derivatives of benzoic acid, docking studies have been performed to evaluate their potential as inhibitors for various enzymes or as ligands for receptors. wiley.comresearchgate.net The process involves defining a binding site on the receptor and using scoring functions to rank the different poses of the ligand within that site. wiley.com The results provide insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For instance, a study on a related compound investigated its docking affinity against a protein implicated in Chagas disease. researchgate.net Another study docked a similar benzoic acid derivative into the glutamine receptor, identifying key interactions that stabilize the complex. ajchem-b.com
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on unit cell parameters, space group, and the positions of atoms within the crystal lattice. scirp.org For related amino benzoic acid derivatives and their co-crystals, XRD studies have revealed that the solid-state structure is stabilized by a network of intermolecular hydrogen bonds. researchgate.netmdpi.com For example, in co-crystals, hydrogen bonds often form between the carboxylic acid group of the benzoic acid and a basic site on the co-former molecule, such as a pyridine (B92270) nitrogen. mdpi.com While specific single-crystal XRD data for this compound is not widely published in the primary search results, studies on analogous compounds like 2-amino-4-chlorobenzonitrile (B1265954) show crystallization in triclinic or monoclinic systems. analis.com.myanalis.com.my The refinement of such structures allows for the precise measurement of bond lengths and angles in the solid state, which can then be compared with values obtained from theoretical calculations. rsc.org
Biological Activities and Mechanistic Investigations of 2 Amino 4 Methoxybenzoic Acid and Its Derivatives
Exploration of Pharmaceutical and Therapeutic Research Potential
The structural framework of 2-amino-4-methoxybenzoic acid has served as a valuable scaffold for the development of novel compounds with a wide range of potential therapeutic applications. Researchers have synthesized and evaluated numerous derivatives, exploring their biological activities across various domains, including anti-inflammatory, analgesic, enzyme inhibitory, antiviral, anticancer, and antimicrobial fields. These investigations have unveiled promising candidates for further drug development and have provided insights into the structure-activity relationships that govern their biological effects.
Anti-inflammatory Properties
Derivatives of this compound have been a focal point in the search for new anti-inflammatory agents. The core structure is recognized as a key intermediate in the synthesis of pharmaceuticals with anti-inflammatory properties. chemimpex.com Research has shown that benzoic acid derivatives can exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) activity, a key enzyme in the inflammatory pathway. researchgate.net
In one study, novel thiazole (B1198619) derivatives were synthesized from 2-(2,3-dimethylanilino)benzoic acid. Several of these compounds, notably 2-(2,3-dimethyl phenylamino)-N-(4-(4-methyl phenyl) thiazol-2-yl)benzamide and 2-(2,3-dimethyl phenylamino)-N-(4-(4-nitrophenyl) thiazol-2-yl)benzamide, demonstrated superior anti-inflammatory activity compared to the standard drug, diclofenac (B195802) sodium, in an in-vitro albumin denaturation assay. rasayanjournal.co.in Another study focused on quinazolinone derivatives synthesized from 2-amino-3,4,5-trimethoxybenzoic acid, with some compounds showing significant anti-inflammatory activity. fabad.org.tr Furthermore, research into derivatives of 2-amino benzoic acid has yielded compounds with potent anti-inflammatory activity, with some showing greater efficacy than aspirin (B1665792) and phenylbutazone (B1037) at all tested doses. researchgate.netnih.gov
| Compound/Derivative Class | Key Findings | Reference |
|---|---|---|
| 2,4-disubstituted thiazole derivatives | Showed better anti-inflammatory activity than diclofenac sodium in vitro. | rasayanjournal.co.in |
| Quinazolinone derivatives | Some derivatives exhibited significant anti-inflammatory effects. | fabad.org.tr |
| N-benzylidene-5-(phenylazo) anthranilic acid derivatives | Compound 4n was more potent than aspirin and phenylbutazone. | researchgate.netnih.gov |
| Benzoic acid derivatives | Can act as anti-inflammatory agents by inhibiting cyclooxygenase activity. | researchgate.net |
Analgesic Activities
The structural motif of this compound is also integral to the development of new analgesic agents. chemimpex.com Studies have shown that derivatives of this compound can exhibit significant pain-relieving properties.
For instance, a series of newly synthesized derivatives of 2-amino benzoic acid were screened for their analgesic effects and compared with standard drugs like aspirin. nih.gov One of the most active compounds from this series demonstrated more potent analgesic activity than the standards at all tested doses. researchgate.netnih.gov In another study, a chalcone (B49325) derivative, (E)-3-(2-amino-4,6-dichloropyrimidin-5-yl)-1-(benzo[d] biosynth.comdioxol-5-yl)prop-2-en-1-one, displayed noteworthy analgesic activity, showing a 40.12% reduction in writhing in an acetic acid-induced pain model in rats. tsijournals.com Furthermore, derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and shown to reduce painful activity in vivo, suggesting their potential as novel non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com
| Compound/Derivative Class | Key Findings | Reference |
|---|---|---|
| 2-amino benzoic acid derivatives | A synthesized compound showed more potent analgesic activity than aspirin. | researchgate.netnih.gov |
| Chalcone derivative | Demonstrated a 40.12% reduction in acetic acid-induced writhing in rats. | tsijournals.com |
| 5-acetamido-2-hydroxy benzoic acid derivatives | Reduced painful activity in vivo, indicating potential as new NSAIDs. | mdpi.com |
Enzyme Inhibition Studies
This compound and its derivatives have been investigated for their ability to inhibit various enzymes, highlighting their potential as therapeutic agents for a range of conditions.
Research has shown that this compound can inhibit the activity of several enzymes, including histone proteins, anthranilate synthase, and malic enzyme. biosynth.com It has also been identified as a methyltransferase inhibitor. biosynth.com A related compound, 2-amino-5-hydroxy-4-methoxybenzoic acid, has demonstrated inhibitory activity against protein-tyrosine kinase, a key enzyme in cellular signaling pathways.
Furthermore, derivatives of benzoic acid have been studied as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. Kinetic analysis revealed that 2-aminobenzoic acid and 4-aminobenzoic acid inhibit the monophenolase and diphenolase activities of mushroom tyrosinase in a non-competitive manner. nih.gov In another study, a series of synthesized benzoic acid derivatives all showed inhibitory potential against tyrosinase, with one compound being significantly more potent than the standard inhibitors kojic acid and L-mimosine. nih.gov Additionally, benzoic acid derivatives have been investigated as inhibitors of trans-sialidase, a key enzyme in Chagas disease. mdpi.com
| Compound/Derivative | Enzyme Target | Key Findings | Reference |
|---|---|---|---|
| This compound | Histone proteins, anthranilate synthase, malic enzyme, methyltransferase | Inhibits the activity of these enzymes. | biosynth.combiosynth.com |
| 2-Amino-5-hydroxy-4-methoxybenzoic acid | Protein-tyrosine kinase | Exhibits inhibitory activity. | |
| 2-aminobenzoic acid and 4-aminobenzoic acid | Tyrosinase (monophenolase and diphenolase) | Inhibited the enzyme in a non-competitive fashion. | nih.gov |
| N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide | Tyrosinase | Found to be the most potent inhibitor in a synthesized series, with an IC50 of 1.09 μM. | nih.gov |
| Benzoic acid derivatives | Trans-sialidase | Investigated as potential inhibitors for Chagas disease. | mdpi.com |
Investigation of Antiviral Potential
The search for new antiviral agents has led to the investigation of this compound derivatives. Studies have explored their activity against a range of viruses.
One study reported on the synthesis of 2,6-disubstituted pyrazines as potent inhibitors of casein kinase 2 alpha (CSNK2A), which in turn showed inhibition of viral replication. nih.gov Another research effort identified benzavir-2, a derivative of 2-[2-(benzoylamino)-benzoylamino]benzoic acid, as a potent antiviral compound with activity against both acyclovir-sensitive and acyclovir-resistant isolates of Herpes Simplex Virus types 1 and 2. asm.org An in silico study also explored the potential of benzoic acid derivatives as antiviral agents against the SARS-CoV-2 main protease. scispace.comnih.gov Furthermore, some derivatives of para-aminobenzoic acid (PABA) have been noted for their antiviral properties. mdpi.com
| Compound/Derivative Class | Virus Target | Key Findings | Reference |
|---|---|---|---|
| 2,6-disubstituted pyrazines | Not specified | Inhibited viral replication through CSNK2A inhibition. | nih.gov |
| Benzavir-2 | Herpes Simplex Virus (HSV-1 and HSV-2) | Potent activity against acyclovir-sensitive and -resistant strains. | asm.org |
| Benzoic acid derivatives | SARS-CoV-2 | Investigated as potential inhibitors of the main protease in silico. | scispace.comnih.gov |
| para-Aminobenzoic acid (PABA) derivatives | General | Noted to have antiviral properties. | mdpi.com |
Anticancer Research Avenues
Derivatives of this compound have emerged as a promising area of anticancer research, with several studies demonstrating their cytotoxic effects against various cancer cell lines.
For example, 2-amino-4-methoxybenzamide (B112565) has been shown to inhibit cell proliferation in MCF-7 breast cancer cells and HCT116 colon cancer cells. In another study, a series of new isatin-benzoic acid conjugates were synthesized, with some compounds showing high potency against both MCF-7 and HeLa (human cervical cancer) cell lines. ajol.info Specifically, compounds 9g and 9d had IC50 values of 5.88 µM and 6.57 µM against MCF-7 cells, respectively. ajol.info
Furthermore, a newly synthesized indole (B1671886) Schiff base derivative of 2-aminobenzoic acid demonstrated significant cytotoxic activity against the MCF7 breast cancer cell line, with an inhibition rate of 64% at a concentration of 60 µg/ml. An anti-inflammatory aminobenzoic acid derivative, DAB-1, was shown to inhibit tumor growth and metastasis in murine models of bladder cancer. nih.gov
| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| 2-Amino-4-methoxybenzamide | MCF-7 (breast), HCT116 (colon) | Inhibited cell proliferation. | |
| Isatin-benzoic acid conjugates (9g and 9d) | MCF-7 (breast), HeLa (cervical) | Potent anticancer activity with low IC50 values. | ajol.info |
| Indole Schiff base derivative of 2-aminobenzoic acid | MCF7 (breast) | Showed high inhibition rate (64% at 60 µg/ml). | |
| DAB-1 (aminobenzoic acid derivative) | Murine bladder cancer models | Inhibited tumor growth and metastasis. | nih.gov |
Antimicrobial and Antifungal Activity Assessment
The antimicrobial and antifungal potential of this compound and its derivatives has been explored in several studies, revealing a range of activities against various pathogens.
This compound itself has been shown to inhibit the growth of Phytophthora megasperma, an oomycete plant pathogen. biosynth.com Derivatives of para-amino benzoic acid (PABA) have also been synthesized and evaluated for their antimicrobial activity, with some Schiff's bases of PABA found to be more potent than their ester counterparts. chitkara.edu.in In one study, a p-bromo derivative was found to be the most potent against the fungal strains Aspergillus niger and Candida albicans. chitkara.edu.in
A new benzamide, 2-amino-3,4-dihydroxy-5-methoxybenzamide, isolated from an endophytic Streptomyces species, has also exhibited antimicrobial activities. evitachem.com Furthermore, hybrid molecules of amoxicillin (B794) and benzoic acid derivatives have been synthesized, with amoxicillin-p-methoxybenzoic acid showing the best in vivo antibacterial activity. researchgate.net Another study on 2-substituted-4-arylidene-5(4H)-oxazolone derivatives reported moderate to low antimicrobial activity against S. aureus and E. coli. evitachem.com
| Compound/Derivative | Target Organism(s) | Key Findings | Reference |
|---|---|---|---|
| This compound | Phytophthora megasperma | Inhibited growth of this plant pathogen. | biosynth.com |
| p-amino benzoic acid (PABA) derivatives | Aspergillus niger, Candida albicans | A p-bromo derivative was the most potent antifungal agent in the series. | chitkara.edu.in |
| 2-amino-3,4-dihydroxy-5-methoxybenzamide | Not specified | Exhibited antimicrobial activities. | evitachem.com |
| Amoxicillin-p-methoxybenzoic acid | Bacteria (in vivo) | Showed the best in vivo antibacterial activity among synthesized hybrids. | researchgate.net |
| 2-Substituted-4-arylidene-5(4H)-oxazolone derivatives | S. aureus, E. coli | Demonstrated moderate to low antimicrobial activity. | evitachem.com |
Interactions with Cellular and Biochemical Systems
The integrity of cellular function relies on a complex network of pathways that maintain protein homeostasis, or proteostasis. The interaction of small molecules, such as this compound and its derivatives, with these systems can lead to significant biological effects. These interactions encompass the modulation of protein quality control pathways, metabolic transformations within the cell, and the specific structure-activity relationships that govern their bioactivity.
The proteostasis network (PN) is the cellular machinery responsible for the synthesis, folding, and degradation of proteins, ensuring the health of the proteome. preprints.org Key components of the PN are the two primary protein degradation systems: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway (ALP). preprints.org The UPS is the principal pathway for degrading short-lived proteins, while the ALP is responsible for clearing long-lived proteins, protein aggregates, and entire organelles. preprints.orgresearchgate.net The activity of these pathways can decline with age, contributing to cellular dysfunction. researchgate.net
Research has shown that benzoic acid derivatives can act as modulators of this network. A study of derivatives isolated from the fungus Bjerkandera adusta demonstrated their ability to promote the activity of both the UPS and, most notably, the ALP in human fibroblasts. researchgate.net These findings suggest that the benzoic acid scaffold is a promising candidate for developing novel modulators of the proteostasis network. researchgate.net One derivative, 3-chloro-4-methoxybenzoic acid, was identified as a potent activator of the lysosomal enzymes cathepsin B and L. researchgate.net The modulation of the PN is also a key strategy in addressing diseases caused by protein misfolding, where small molecules can help clear accumulated misfolded proteins. nd.edu
| Compound/Class | Target Pathway/Enzyme | Observed Effect | Reference |
|---|---|---|---|
| Benzoic Acid Derivatives (from B. adusta) | Ubiquitin-Proteasome (UPP) & Autophagy-Lysosome (ALP) Pathways | General promotion of activity in both pathways, with a stronger effect on ALP. | researchgate.netBiological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules |
| 3-Chloro-4-methoxybenzoic acid | Cathepsin B and Cathepsin L | Strong activation (467.3 ± 3.9%) observed in cell-based assays. | researchgate.netBiological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules |
| Small Molecule Modulators | Hsp90 Proteostasis Network | Can activate the Heat Shock Response (HSR) to refold denatured proteins and clear misfolded proteins. | nd.eduSmall Molecule Modulation of the Hsp90 Proteostasis Network for Neuropathic Protection |
The biotransformation of xenobiotic carboxylic acids, including benzoic acid derivatives, primarily involves phase II conjugation reactions that increase their water solubility and facilitate excretion. nih.govimperial.ac.uk For substituted benzoic acids, the two dominant metabolic fates are conjugation with the amino acid glycine (B1666218) to form hippuric acid analogues, or conjugation with glucuronic acid to form ester glucuronides. nih.gov
The specific metabolic pathway that predominates is highly dependent on the nature and position of the substituents on the benzoic acid ring. nih.gov Studies on a series of substituted benzoic acids in rats have shown that compounds can be classified based on their principal metabolic fate. For example, 4-aminobenzoic acid primarily forms a glycine conjugate, whereas compounds like 2- and 4-trifluoromethyl benzoic acid are mainly metabolized via glucuronidation. nih.gov This structure-metabolism relationship can be predicted using computational models that analyze various physicochemical properties of the molecules. nih.govnih.gov
For methoxy-substituted benzoic acids, another critical biotransformation pathway is O-demethylation, where the methyl group is removed to reveal a hydroxyl group. nih.govmicrobiologyresearch.org Studies on 3-methoxybenzoic acid and veratric acid (3,4-dimethoxybenzoic acid) have shown that anaerobic bacteria and fungi can metabolize these compounds by cleaving the ether bond. nih.govmicrobiologyresearch.org This demethylation often occurs preferentially at the para-position. microbiologyresearch.org The resulting hydroxybenzoic acids can then undergo further metabolism, such as ring cleavage. asm.org
| Compound | Principal Metabolic Fate | Reference |
|---|---|---|
| Benzoic Acid | Glycine Conjugation | nih.govQuantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies |
| 4-Aminobenzoic acid | Glycine Conjugation | nih.govQuantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies |
| 4-Fluorobenzoic acid | Glycine Conjugation | nih.govQuantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies |
| 4-Trifluoromethyl benzoic acid | Ester Glucuronidation | nih.govQuantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies |
| 2-Fluoro-4-trifluoromethyl benzoic acid | Ester Glucuronidation | nih.govQuantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies |
| 3-Methoxybenzoic acid | O-Demethylation (by anaerobic bacteria) | nih.govMetabolism of the 18O-methoxy substituent of 3-methoxybenzoic acid and other unlabeled methoxybenzoic acids by anaerobic bacteria |
Understanding the structure-activity relationship (SAR) is crucial for designing new chemical entities with enhanced potency and selectivity. iomcworld.com For benzoic acid derivatives, the aromatic ring serves as a core scaffold that can be modified with various substituents to modulate biological activity. iomcworld.comresearchgate.net General SAR principles indicate that the phenyl core is important for hydrophobic interactions, while hydrophilic substituents on the ring are often necessary for binding to polar residues in a biological target. researchgate.net
SAR studies on p-aminobenzoic acid (PABA) derivatives have yielded specific insights. For antimicrobial activity, the introduction of an electronegative group like chlorine at the meta-position of the phenyl ring was found to increase both antibacterial and antifungal activity. scholarsresearchlibrary.com For anticholinesterase activity, relevant to Alzheimer's disease, computational studies have shown that hydrophobic and electrostatic fields are key determinants of bioactivity, with para-substituted derivatives showing higher potency. ufms.brbohrium.com
In the development of antibacterial agents, pyrazole (B372694) derivatives of benzoic acid have been synthesized and tested. nih.gov SAR analysis revealed that lipophilic substituents on an aniline (B41778) moiety attached to the pyrazole ring significantly improved activity. In contrast, a polar sulfonamide group nearly eliminated the antibacterial effect, highlighting the sensitivity of the biological target to substituent properties. nih.gov
| Derivative Substituent (on aniline moiety) | Observed Antibacterial Activity | Reference |
|---|---|---|
| Unsubstituted | No significant activity. | nih.govDevelopment and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors |
| Lipophilic groups (e.g., phenoxy) | Potent activity (MIC = 1 µg/mL against S. aureus). | nih.govDevelopment and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors |
| Fluoro groups | Very weak inhibitors. | nih.govDevelopment and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors |
| Trifluoromethyl / Trifluoromethoxy groups | Moderate activity (MIC values as low as 2 µg/mL). | nih.govDevelopment and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors |
| Sulfonamide (polar protic) | Activity almost completely eliminated. | nih.govDevelopment and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors |
Applications in Materials Science and Chemical Engineering
Role as an Organic Building Block in Diverse Synthetic Applications
2-Amino-4-methoxybenzoic acid is a versatile organic building block utilized in the synthesis of a wide array of chemical compounds. chemicalbook.comchemdad.comlabmix24.com Its structure, containing multiple functional groups, allows it to participate in various chemical reactions, making it an ideal starting material for creating more complex molecules. chemimpex.coma2bchem.com This compound is a key intermediate in the production of pharmaceuticals, dyes, and pigments. guidechem.com
The presence of the amino and carboxylic acid groups enables reactions such as amidation and esterification. a2bchem.com These reactions are fundamental in organic synthesis for creating new chemical entities with specific desired properties. The methoxy (B1213986) group further influences the compound's reactivity and solubility. chemimpex.com
Utilization in Polymer and Advanced Material Development
In the realm of polymer science, this compound and its derivatives are employed in the creation of advanced materials. Notably, it has been used to synthesize copolymers with unique properties for specialized applications.
One significant application is the development of poly(aniline-co-3-amino-4-methoxybenzoic acid) (PANI–AMB) copolymers. rsc.org These materials have shown exceptional potential as cost-effective sorbents for the removal and recovery of precious and heavy metal ions from aqueous solutions. rsc.org The synthesis involves the oxidative polymerization of aniline (B41778) with 3-amino-4-methoxybenzoic acid, resulting in a dark green powder. rsc.org Research has demonstrated that these copolymers exhibit a high adsorption capacity for certain metal ions. rsc.org
The following table summarizes the synthesis and yield of PANI–AMB copolymers:
| Reactants | Polymerization Method | Product | Yield |
| Aniline and 3-amino-4-methoxybenzoic acid | Oxidative Polymerization | Poly(aniline-co-3-amino-4-methoxybenzoic acid) (PANI–AMB) | 68.3% rsc.org |
This interactive table provides a summary of the synthesis of PANI-AMB copolymers.
Contributions to Dye and Pigment Chemistry
This compound serves as an important intermediate in the synthesis of various dyes and pigments. chemimpex.coma2bchem.comguidechem.com Its ability to form stable complexes with metal ions makes it valuable in the textile and coatings industries, where color stability and fastness are crucial. chemimpex.com The aromatic nature of the compound contributes to the chromophoric systems necessary for color. A related compound, 3-amino-4-methoxybenzoic acid, is used to prepare Pigment Red 6B and Vertical Cable Bao Red BK through coupling reactions. yacooscience.com
Application in Agrochemical Formulations
This compound also finds use in the formulation of agrochemicals. innospk.com It can serve as an intermediate in the synthesis of pesticides and herbicides, contributing to crop protection and improved agricultural yields by targeting specific biological processes in plants. chemimpex.comchemimpex.com The structural features of benzoic acid derivatives are often harnessed to create active ingredients in these formulations.
Adsorption and Separation Technologies, including Metal Ion Recovery
Beyond its role in polymer-based separation, this compound and its analogs are investigated for their direct use in adsorption and separation technologies. The functional groups on the molecule can interact with various substances, enabling their separation from mixtures.
A notable application is in the recovery of precious metals. Copolymers made with a structural analog, 3-amino-4-methoxybenzoic acid, have demonstrated high adsorption capacity and selectivity for palladium(II) ions in solutions containing other platinum group metals like platinum(IV) and rhodium(III). rsc.org The mechanism of adsorption is believed to involve chelation between the metal ions and the functional groups (–NH–, –N=, –COOH, –OCH3) on the polymer, along with a redox mechanism. rsc.org
Detailed studies on a poly(aniline-co-3-amino-4-methoxybenzoic acid) copolymer revealed a high adsorption capacity for Pd(II). rsc.org
Research Findings on Pd(II) Adsorption by PANI–AMB Copolymer
| Parameter | Value | Conditions |
| Maximum Adsorption Capacity for Pd(II) | 278.5 mg g⁻¹ | |
| Separation Factor (βPd/Pt) | 4.3 x 10³ | |
| Separation Factor (βPd/Rh) | 5.3 x 10³ | |
| Adsorption of Pd(II) at 0.01-0.1 mol L⁻¹ HCl | ~128.9 mg g⁻¹ | Initial Pd(II) concentration: 389.0 mg L⁻¹ rsc.org |
| Adsorption of Pd(II) at 4.0 mol L⁻¹ HCl | 76.8 mg g⁻¹ | Initial Pd(II) concentration: 389.0 mg L⁻¹ rsc.org |
This interactive table presents research findings on the adsorption of Palladium(II) ions by PANI-AMB copolymers.
The study of aminobenzoic acid isomers on surfaces like anatase TiO2 also provides insights into the adsorption behavior of these molecules, which is fundamental for developing separation technologies. acs.org
Future Research Directions and Emerging Paradigms
Development of Green and Sustainable Synthetic Routes
The development of environmentally benign and efficient methods for synthesizing 2-Amino-4-methoxybenzoic acid and its derivatives is a critical area of research. Traditional synthetic routes often involve harsh reagents and produce significant waste. google.com Green chemistry approaches aim to mitigate these issues by utilizing less hazardous substances, improving atom economy, and reducing energy consumption.
One promising green approach involves the use of microwave-assisted synthesis. For instance, the synthesis of 2-phenyl-substituted 1,3-benzodioxole (B145889) derivatives, which can be related to benzoic acid derivatives, has been achieved using microwave irradiation in the presence of polyphosphoric acid. tandfonline.com This method offers several advantages over conventional techniques, including shorter reaction times, higher yields, and the avoidance of toxic solvents. tandfonline.com Another sustainable strategy is the use of catalytic hydrogenation. For example, the synthesis of 2-Amino-4,5-dimethoxybenzoic acid, a related compound, has been accomplished through the catalytic hydrogenation of a nitro-precursor using a palladium on carbon (Pd/C) catalyst in water, a green solvent. chemicalbook.com This method demonstrates the potential for cleaner production processes.
Future research will likely focus on the development of novel catalysts, the use of renewable starting materials, and the implementation of flow chemistry to create even more sustainable and efficient synthetic routes for this compound and its analogs.
High-Throughput Screening for Novel Biological Activities
High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for their biological or biochemical activity. This approach is instrumental in identifying new therapeutic applications for existing compounds and their derivatives. For this compound, HTS can be employed to screen libraries of its derivatives against a wide array of biological targets, such as enzymes and receptors, to uncover novel pharmacological properties. nih.gov
For example, derivatives of aminobenzoic acid have been screened for their potential as cholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease. researchgate.net Similarly, HTS has been used to identify 2-aminothiazole (B372263) derivatives with antiproliferative activity against various cancer cell lines. nih.gov The insights gained from such screening campaigns can guide the design and synthesis of more potent and selective drug candidates.
The application of HTS to derivatives of this compound could lead to the discovery of new lead compounds for a variety of diseases, expanding its therapeutic potential beyond its current applications. chemimpex.com
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. acs.org These computational tools can analyze vast datasets to predict the biological activity of compounds, design novel molecules with desired properties, and optimize synthetic routes. umk.plmdpi.com
The synergy between AI, ML, and traditional medicinal chemistry holds immense promise for accelerating the discovery and development of new drugs based on the this compound scaffold.
Exploration in Supramolecular Chemistry and Nanotechnology
The unique structural features of this compound, including its amino and carboxylic acid groups, make it an interesting building block in the fields of supramolecular chemistry and nanotechnology. acs.orgtandfonline.com Supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonds. nih.gov The ability of benzoic acid derivatives to form such interactions has been demonstrated in the formation of co-crystals with other organic molecules. acs.orgtandfonline.comacs.org
In nanotechnology, derivatives of aminobenzoic acid have been used to create self-assembled, biocompatible nanoparticles. dovepress.com These nanoparticles can encapsulate and deliver therapeutic agents, such as siRNA, to target cells, offering a promising approach for gene therapy. dovepress.com The copolymerization of aniline (B41778) with 3-amino-4-methoxybenzoic acid has also been explored for the development of materials with applications in environmental remediation, such as the recovery of precious metals. rsc.org
Future research in this area could focus on designing novel supramolecular assemblies with specific functions and developing new nanomaterials based on this compound for applications in drug delivery, diagnostics, and catalysis.
Advanced Spectroscopic and In-situ Characterization Techniques
A thorough understanding of the structure, properties, and reaction mechanisms of this compound is crucial for its application in various fields. Advanced spectroscopic and in-situ characterization techniques provide invaluable insights at the molecular level.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are routinely used to confirm the structure of synthesized compounds. nih.govthermofisher.combldpharm.com Computational methods, like Density Functional Theory (DFT), can be used in conjunction with experimental data to provide a more detailed understanding of the molecule's vibrational modes and electronic properties. dergipark.org.trresearchgate.net
In-situ characterization techniques allow for the real-time monitoring of chemical reactions. For instance, in-situ spectroscopy can be used to study the kinetics and mechanism of the synthesis of this compound, providing information that is essential for process optimization. The combination of advanced experimental techniques and computational modeling will continue to deepen our understanding of this versatile compound and guide its future applications.
Q & A
Q. What are the standard synthetic routes for 2-amino-4-methoxybenzoic acid, and how can reaction conditions be optimized?
this compound is typically synthesized via methoxylation of 2-amino-4-hydroxybenzoic acid (4-hydroxyanthranilic acid). A common approach involves treating the hydroxy precursor with methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions (e.g., NaHCO₃ or NaOH). Optimization includes controlling reaction temperature (40–60°C) and stoichiometry to minimize side products like over-methylation. Post-synthesis purification via recrystallization from ethanol or aqueous solutions enhances yield .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
Q. What are the primary biochemical applications of this compound in research?
The compound serves as:
- A building block for synthesizing dyes (e.g., textile colorants) via diazotization and coupling reactions .
- A biochemical reagent in studies of enzyme inhibition (e.g., anthranilate synthase) and receptor binding due to its structural similarity to anthranilic acid derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points)?
Conflicting melting points (166°C vs. 190°C) may arise from:
- Polymorphism : Different crystalline forms due to solvent selection (e.g., ethanol vs. water).
- Decomposition : Thermal instability under varying heating rates.
Methodology :- Perform differential scanning calorimetry (DSC) to identify phase transitions.
- Use controlled recrystallization solvents and compare thermogravimetric analysis (TGA) profiles .
Q. What strategies are effective for studying its stability under experimental conditions?
- Solubility Stability : Test solubility in polar solvents (e.g., DMSO, methanol) and aqueous buffers (pH 2–9) via UV-Vis spectroscopy over 24–72 hours.
- Thermal Stability : Conduct accelerated stability studies at 40–60°C and monitor degradation products via LC-MS .
- Light Sensitivity : Store samples in amber vials and compare HPLC profiles before/after light exposure .
Q. How can its role in enzyme inhibition be experimentally validated?
Experimental Design :
- Enzyme Assays : Use purified enzymes (e.g., anthranilate synthase) with varying substrate concentrations (0.1–10 mM) and measure inhibition via spectrophotometric kinetics.
- Control Groups : Include positive controls (e.g., competitive inhibitors) and negative controls (buffer-only).
- Data Analysis : Calculate IC₅₀ values using nonlinear regression and validate via Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
Q. What methodologies are suitable for investigating its hydrogen-bonding interactions in crystal structures?
- X-ray Crystallography : Co-crystallize with Lewis bases (e.g., pyridine derivatives) and analyze hydrogen bond distances (e.g., O-H···N, N-H···O) .
- Computational Modeling : Density Functional Theory (DFT) simulations to predict binding energies and molecular electrostatic potentials .
Data Contradiction Analysis
Q. How should researchers address conflicting purity results from HPLC vs. titration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
